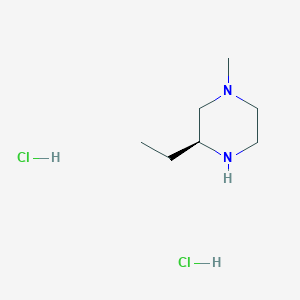

(3S)-3-ethyl-1-methyl-piperazine;dihydrochloride

CAS No.: 2242488-95-3

Cat. No.: VC7108795

Molecular Formula: C7H18Cl2N2

Molecular Weight: 201.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2242488-95-3 |

|---|---|

| Molecular Formula | C7H18Cl2N2 |

| Molecular Weight | 201.14 |

| IUPAC Name | (3S)-3-ethyl-1-methylpiperazine;dihydrochloride |

| Standard InChI | InChI=1S/C7H16N2.2ClH/c1-3-7-6-9(2)5-4-8-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 |

| Standard InChI Key | FQJFBCDNRHDEJA-KLXURFKVSA-N |

| SMILES | CCC1CN(CCN1)C.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine core, a six-membered ring containing two nitrogen atoms at positions 1 and 4. The (3S)-configuration introduces an ethyl group (-CHCH) at carbon 3 and a methyl group (-CH) at nitrogen 1, creating a stereochemical environment critical for receptor binding in pharmacological contexts . The dihydrochloride salt formation neutralizes the basic nitrogen atoms, improving stability and aqueous solubility.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 201.14 g/mol | |

| SMILES Notation | CC[C@H]1CN(C)CCN1.Cl.Cl | |

| InChIKey | FQJFBCDNRHDEJA-KLXURFKVSA-N | |

| Purity (Commercial) | 95–97% |

Stereochemical Significance

The (S)-configuration at carbon 3 imposes distinct spatial arrangements, influencing interactions with biological targets. For example, enantiomeric purity (≥95%) is essential for reproducibility in structure-activity relationship (SAR) studies . Comparative analyses with its (3R)-isomer or unsubstituted piperazine derivatives reveal marked differences in receptor affinity and metabolic stability.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

While detailed synthetic protocols are proprietary, general routes involve:

-

Ring Formation: Cyclization of 1,2-diamine precursors with electrophilic agents like sulfonium salts under basic conditions.

-

Chiral Resolution: Use of chiral auxiliaries or catalysts to achieve the (3S)-configuration, followed by hydrochloride salt precipitation .

-

Purification: Recrystallization or chromatography to attain ≥95% purity, as required for pharmacological assays .

Industrial Production Challenges

Scalability remains a hurdle due to the need for stereochemical control. Advances in asymmetric catalysis and continuous-flow systems may address yield and cost limitations.

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The compound serves as a building block for:

-

Antipsychotics: Piperazine derivatives modulate dopamine and serotonin receptors, with ethyl and methyl groups fine-tuning blood-brain barrier penetration .

-

Antimicrobials: Quaternary ammonium analogs exhibit broad-spectrum activity against Gram-positive bacteria.

Mechanistic Studies

Its rigid piperazine core is utilized to probe enzyme active sites, such as monoamine oxidases (MAOs), through X-ray crystallography and molecular docking simulations.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

The ethyl group in (3S)-3-ethyl-1-methylpiperazine provides moderate steric bulk compared to isopropyl or cyclohexyl analogs, optimizing receptor binding without excessive hydrophobicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume